molecular formula C7H5BrINO2 B3026864 1-Bromo-4-iodo-5-methyl-2-nitrobenzene CAS No. 1160573-63-6

1-Bromo-4-iodo-5-methyl-2-nitrobenzene

Cat. No.: B3026864
CAS No.: 1160573-63-6
M. Wt: 341.93
InChI Key: OORCPJADBMDQNC-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-5-methyl-2-nitrobenzene ( 1160573-63-6) is a high-purity, polyhalogenated aromatic compound with a molecular formula of C7H5BrINO2 and a molecular weight of 341.93 g/mol . It is characterized by its density of 2.2±0.1 g/cm³ and a boiling point of 325.7±37.0 °C at 760 mmHg . This compound is professionally supplied for use as a key synthetic intermediate and organic building block in chemical research. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the distinct reactivity of the bromo and iodo substituents allows for selective, sequential functionalization . This makes it an invaluable scaffold for constructing complex molecules, including pharmaceuticals and advanced materials. The ortho-nitro group and methyl substituent on the benzene ring further influence its electronic properties and steric profile, enhancing its utility in the synthesis of compounds with specific steric and electronic characteristics . Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It should be stored in a dark place, sealed in dry conditions at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCPJADBMDQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282113
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
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Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-63-6
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reactivity and Mechanistic Pathways Involving 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene

Electronic and Steric Influence of Substituents on Aromatic Ring Activation/Deactivation

The nitro group (-NO₂) is a potent deactivating group, diminishing the electron density of the aromatic ring through two primary mechanisms: a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). The nitrogen atom, bearing a formal positive charge, strongly withdraws electron density from the ring via the sigma bond framework. nih.gova2bchem.com Furthermore, the nitro group can delocalize the ring's pi electrons onto its oxygen atoms, as depicted in its resonance structures. nih.gova2bchem.com This delocalization significantly reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. bldpharm.comnih.gov The deactivating influence of the nitro group is most pronounced at the ortho and para positions relative to its point of attachment. nih.gova2bchem.com

The remaining substituents—bromine, iodine, and the methyl group—exert a more nuanced influence on the aromatic ring's reactivity.

Bromine and Iodine: As halogens, both bromine and iodine are deactivating groups due to their strong electron-withdrawing inductive effects (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+M). While the inductive effect generally outweighs the resonance effect, making halobenzenes less reactive than benzene, the resonance effect is crucial in directing incoming electrophiles. researchgate.net This electron donation stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. Consequently, bromine and iodine are classified as ortho, para-directing deactivators. researchgate.net

Methyl Group: The methyl group (-CH₃) is an activating group. It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. The methyl group is also an ortho, para-director, as the electron-donating effects are most pronounced at these positions, stabilizing the corresponding arenium ion intermediates.

The collective influence of these substituents on the activation of the aromatic ring is summarized in the table below.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-NO₂Strong -IStrong -MStrongly Deactivating
-BrStrong -IWeak +MWeakly Deactivating
-IStrong -IWeak +MWeakly Deactivating
-CH₃Weak +IHyperconjugationWeakly Activating

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions of 1-bromo-4-iodo-5-methyl-2-nitrobenzene, the regioselectivity is determined by the combined directing effects of the four substituents.

The directing effects of the substituents in this compound are as follows:

Nitro group (-NO₂ at C2): meta-director to positions C4 and C6.

Bromo group (-Br at C1): ortho, para-director to positions C2, C4, and C6.

Iodo group (-I at C4): ortho, para-director to positions C3 and C5.

Methyl group (-CH₃ at C5): ortho, para-director to positions C2, C4, and C6.

The potential sites for electrophilic attack are the two unsubstituted carbons, C3 and C6.

Attack at C3: This position is ortho to the iodo group and meta to the methyl group. It is also meta to the bromo group.

Attack at C6: This position is ortho to the bromo and methyl groups and para to the iodo group. It is also meta to the nitro group.

Considering these directing effects, the C6 position is strongly favored for electrophilic attack. It is activated by the ortho bromo and methyl groups and the para iodo group, and it is the meta position relative to the deactivating nitro group. In contrast, the C3 position is only activated by the ortho iodo group and is sterically hindered by the adjacent nitro and iodo groups. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

The concepts of kinetic and thermodynamic control are crucial in understanding product distributions in chemical reactions.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., via the lowest activation energy pathway).

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major isomer at equilibrium.

In the context of electrophilic aromatic substitution on this compound, the substitution at the C6 position is likely to be both the kinetically and thermodynamically favored product. The transition state leading to the C6-substituted product is expected to be lower in energy due to the stabilizing effects of the ortho/para directing groups. The resulting product is also likely to be the most thermodynamically stable due to the distribution of substituents. However, without specific experimental data, it is difficult to definitively separate kinetic and thermodynamic influences.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is generally challenging for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. The presence of the nitro group in this compound makes the molecule a potential candidate for NAS. The reaction typically proceeds via an SNAr mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.

For a successful SNAr reaction, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate. In this compound, the nitro group is ortho to the bromo group and meta to the iodo group. This positioning strongly activates the bromo group for nucleophilic displacement. The iodo group, being meta to the nitro group, is not significantly activated.

Therefore, in a nucleophilic aromatic substitution reaction, the bromine atom is the more likely leaving group. The reaction would proceed as follows:

Attack of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom (C1).

Formation of the Meisenheimer complex: The resulting intermediate is a negatively charged species where the charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Departure of the leaving group: The bromide ion is expelled, and the aromaticity of the ring is restored.

Mechanisms of Halogen Displacement

Aryl halides are typically resistant to classic SN1 or SN2 reactions. However, the presence of a strongly electron-withdrawing group, such as the nitro group in this compound, facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgmsu.edu The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is restored in the second step when the leaving group is expelled. youtube.com

In the case of this compound, the nitro group is positioned ortho to the bromine atom and meta to the iodine atom. This specific arrangement is crucial for determining which halogen is displaced. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. youtube.comnih.gov Consequently, the bromine atom at the C-1 position is highly activated for displacement. The iodine atom at C-4, being meta to the nitro group, is not significantly activated.

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. researchgate.net This is the reverse of the trend seen in SN2 reactions and is because the first step (nucleophilic attack) is rate-limiting, rather than the second step (loss of the leaving group). wikipedia.org The high electronegativity of fluorine stabilizes the transition state of the initial attack more effectively. Despite iodine being a better leaving group in terms of bond strength, the bromine in this specific molecule is overwhelmingly favored for substitution due to the powerful electronic activation provided by the ortho-nitro group.

Table 1: Positional Effects of Substituents on Halogen Reactivity in this compound
SubstituentPositionEffect on Halogen Displacement
-NO2C-2Strongly activates the ortho bromine at C-1 for SNAr. Does not activate the meta iodine at C-4.
-BrC-1Activated leaving group due to ortho -NO2 group. The primary site for nucleophilic attack.
-IC-4Poorly activated leaving group due to meta position relative to the -NO2 group.
-CH3C-5Weakly electron-donating; has a minor electronic influence compared to the nitro group.

Nitro Group Activation in Nucleophilic Aromatic Pathways

The activation of the benzene ring towards nucleophilic attack is a direct consequence of the electronic properties of the nitro group. numberanalytics.com This powerful electron-withdrawing group deactivates the ring for electrophilic substitution but significantly enhances its reactivity in SNAr pathways. msu.edu It achieves this by stabilizing the anionic Meisenheimer complex formed during the reaction. wikipedia.org

When a nucleophile attacks the C-1 carbon bonded to the bromine, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This delocalization spreads the negative charge over a larger area, significantly stabilizing the intermediate and lowering the activation energy of the reaction. youtube.com The resonance stabilization involving the nitro group is not possible when the nucleophile attacks the C-4 carbon, as the iodine is in a meta position. This electronic factor is the primary reason for the high regioselectivity of nucleophilic substitution reactions on this molecule, favoring the displacement of the bromine atom.

Radical Processes Mediated by Halogen Substituents

Beyond nucleophilic pathways, the halogen substituents on this compound can mediate radical reactions. Aryl halides can generate aryl radicals through single-electron transfer (SET) processes, often promoted by transition metals, photochemistry, or strong reducing agents. researchgate.netsemanticscholar.orgnih.gov Both the carbon-bromine and carbon-iodine bonds can undergo homolytic cleavage to produce a 5-bromo-2-iodo-4-methyl-1-nitrophenyl radical or a 4-bromo-1-iodo-5-methyl-2-nitrophenyl radical, respectively. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, radical formation is more likely to occur at the C-4 position under appropriate energetic conditions. The resulting highly reactive aryl radicals can participate in a variety of transformations, including hydrogen atom abstraction, cyclization, or addition to unsaturated systems. nih.gov

Exploration of Polymerization Initiation Potential

The ability of this compound to generate an aryl radical makes it a potential initiator for radical polymerization. The process would involve two key steps:

Initiation: Homolytic cleavage of a carbon-halogen bond (preferentially C-I) to form an aryl radical.

Propagation: The generated aryl radical adds across the double bond of a vinyl monomer (e.g., styrene, acrylates), creating a new radical species that can subsequently add to another monomer, thus propagating the polymer chain.

This mechanism could be relevant in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), where alkyl or aryl halides act as initiators in the presence of a transition metal catalyst. Furthermore, this compound could be used as a monomer in direct arylation polymerization (DArP), a greener method for synthesizing donor-acceptor type conjugated polymers. rsc.org

Reduction Chemistry of the Aromatic Nitro Functionality

The nitro group is a versatile functional group that can be readily reduced to an amine, providing a key synthetic entry point to a wide range of derivatives.

Subsequent Reactivity of Aminated Intermediates in Complex Syntheses

The aminated derivative, 2-bromo-5-iodo-4-methylaniline, is a trifunctional building block with significant potential in complex organic syntheses. The three distinct functional groups—an amine, a bromine atom, and an iodine atom—can be manipulated selectively.

Amine Group Reactivity: The primary amino group can undergo a wide array of reactions. It can be acylated to form amides, alkylated, or converted into a diazonium salt. Diazotization is particularly useful as the diazonium group can be subsequently replaced by a variety of substituents in Sandmeyer-type reactions.

Halogen Reactivity in Cross-Coupling: The bromo and iodo substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). Critically, the C-I bond is generally more reactive than the C-Br bond in oxidative addition to palladium(0) catalysts. This reactivity difference allows for selective, stepwise functionalization. For instance, a Sonogashira coupling could be performed selectively at the iodo-substituted position, followed by a Suzuki coupling at the bromo-substituted position under different conditions. This stepwise approach enables the controlled and efficient construction of complex, highly substituted aromatic structures, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. echemi.com

Derivatization and Advanced Functionalization of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene

Cross-Coupling Reactions Utilizing Halogen Scaffolds

The bromine and iodine substituents on the aromatic ring of 1-bromo-4-iodo-5-methyl-2-nitrobenzene are key handles for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds. The reactivity of the aryl halides in these reactions is significantly influenced by the nature of the halogen, with the general trend being I > Br > Cl. This differential reactivity is crucial for the selective functionalization of dihalogenated substrates.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to selectively occur at the more reactive C-I bond, yielding a biaryl product. For instance, the reaction with 4-methylphenylboronic acid in the presence of a palladium catalyst would likely form 1-bromo-5-methyl-2-nitro-4-(p-tolyl)benzene. chegg.com

The Stille coupling utilizes organotin reagents and offers a mild and versatile method for C-C bond formation. Similar to the Suzuki-Miyaura coupling, the reaction of this compound with an organostannane is anticipated to proceed preferentially at the C-I bond.

The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. This reaction could be employed to introduce a vinyl group at the 4-position of the benzene (B151609) ring, again capitalizing on the higher reactivity of the C-I bond.

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would be expected to yield the corresponding 4-alkynyl derivative. researchgate.net A denitrative Sonogashira-type cross-coupling has also been described for nitrobenzenes, offering an alternative route for C(sp²)-C(sp) bond formation. rsc.org

Table 1: Predicted Outcomes of Palladium-Catalyzed Coupling Reactions
ReactionCoupling PartnerPredicted Major Product
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)4-Aryl-1-bromo-5-methyl-2-nitrobenzene
StilleOrganostannane (Ar-SnR₃)4-Aryl-1-bromo-5-methyl-2-nitrobenzene
HeckAlkene (R-CH=CH₂)1-Bromo-5-methyl-2-nitro-4-(alkenyl)benzene
SonogashiraTerminal Alkyne (R-C≡CH)4-Alkynyl-1-bromo-5-methyl-2-nitrobenzene

Chemoselective Differentiation and Reactivity of Bromine and Iodine Substituents

The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for remarkable chemoselectivity in cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial step in most cross-coupling catalytic cycles. lumenlearning.com This reactivity difference (I > Br) enables the sequential functionalization of the aromatic ring.

By carefully controlling the reaction conditions, such as the choice of catalyst, ligands, and temperature, it is possible to selectively react at the iodine position while leaving the bromine atom intact. This initial coupling product can then be subjected to a second, different cross-coupling reaction at the C-Br bond, allowing for the synthesis of complex, unsymmetrically substituted aromatic compounds. This stepwise approach provides a powerful strategy for building molecular complexity from a relatively simple starting material.

Functional Group Interconversions on the Aromatic Core

Beyond the halogen atoms, the methyl and nitro groups on this compound offer additional sites for chemical modification.

Chemical Transformations of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group can undergo various transformations. Oxidation of the methyl group in nitrotoluenes can lead to the corresponding benzoic acid or benzaldehyde (B42025) derivatives. epa.govoup.comwikipedia.org For example, oxidation of 4-nitrotoluene (B166481) can yield 4-nitrobenzoic acid. quora.com Similar oxidation of this compound would be expected to produce 2-bromo-5-iodo-4-nitrobenzoic acid, a valuable intermediate for further synthesis. The rate of oxidation of a methyl group can be influenced by the nature of other substituents on the aromatic ring. nih.gov

Halogenation of the methyl group can be achieved through free-radical pathways, typically initiated by UV light or a radical initiator. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com This reaction can introduce one or more halogen atoms onto the methyl group, leading to the formation of halomethyl, dihalomethyl, or trihalomethyl derivatives. For instance, the reaction of 4-nitrotoluene with bromine can yield 4-nitrobenzyl bromide. wikipedia.org This transformation on this compound would provide a benzylic halide, which is a versatile functional group for subsequent nucleophilic substitution reactions.

Table 2: Potential Transformations of the Methyl Group
ReactionReagentsPotential Product
OxidationStrong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇)2-Bromo-5-iodo-4-nitrobenzoic acid
HalogenationN-Bromosuccinimide (NBS), light/initiator1-Bromo-4-(bromomethyl)-5-iodo-2-nitrobenzene

Selective Modifications of the Nitro Group Beyond Simple Reduction

While the reduction of a nitro group to an amine is a common transformation, other selective modifications are also possible. Selective reduction of one nitro group in the presence of other reducible functional groups can be challenging but is achievable with specific reagents. niscpr.res.injrfglobal.comjsynthchem.comresearchgate.netcalvin.edu

Furthermore, the nitro group can be completely removed from the aromatic ring through a process known as denitration . acs.orgresearchgate.netnih.govrsc.orgepa.gov This can be particularly useful when the directing or activating effects of the nitro group are no longer needed in a synthetic sequence. The nitro group can also be a precursor for the synthesis of various heterocyclic compounds . For example, nitroaromatics can be used in the synthesis of azo compounds and other nitrogen-containing ring systems. researchgate.netrsc.org

Multi-Step Organic Synthesis Applications

The diverse array of functional groups and the potential for their selective manipulation make this compound a valuable building block in multi-step organic synthesis. Its structure is well-suited for the synthesis of complex polycyclic and heterocyclic aromatic compounds, which are often found in pharmaceuticals, agrochemicals, and materials science.

For instance, the sequential chemoselective cross-coupling at the C-I and C-Br bonds can be employed to construct elaborate biaryl or aryl-alkynyl structures. Subsequent modification of the methyl and nitro groups can then be used to introduce further diversity and functionality. The nitro group, after reduction to an amine, can be diazotized and converted into a wide range of other substituents. The amino group can also participate in cyclization reactions to form nitrogen-containing heterocycles.

The strategic combination of these transformations allows for the efficient and controlled synthesis of highly functionalized aromatic compounds that would be difficult to access through other routes. This highlights the potential of this compound as a key intermediate in the design and execution of complex synthetic strategies.

Design and Construction of Structurally Intricate Aromatic Systems

The strategic functionalization of this compound serves as a powerful tool in the design and synthesis of structurally complex aromatic compounds. The ability to selectively address the iodo and bromo substituents allows for a stepwise elaboration of the aromatic core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are instrumental in this context. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in these catalytic cycles, initial functionalization typically occurs at the C-4 position. This inherent selectivity provides a reliable method for introducing a diverse array of substituents.

For instance, a Suzuki coupling reaction with an arylboronic acid can be employed to form a biaryl linkage at the C-4 position, leaving the bromine atom at C-1 available for subsequent transformations. Similarly, a Sonogashira coupling can introduce an alkyne moiety, while a Buchwald-Hartwig reaction can forge a carbon-nitrogen bond. This sequential approach is fundamental to the construction of polysubstituted aromatic systems with precisely controlled substitution patterns.

Table 1: Regioselective Functionalization Reactions

Reaction Type Position of Initial Reaction Reagent Example Resulting Moiety
Suzuki Coupling C-4 (Iodo) Arylboronic acid Biaryl
Sonogashira Coupling C-4 (Iodo) Terminal alkyne Arylalkyne

Preparation of Diversely Functionalized Organic Architectures

The utility of this compound extends to the preparation of a wide variety of functionalized organic architectures. Following the initial selective functionalization at the iodine-bearing carbon, the remaining bromine atom can be targeted in a second, distinct reaction. This two-step sequence significantly expands the molecular diversity that can be achieved from a single starting material.

For example, after an initial Sonogashira coupling at the C-4 position, the resulting bromo-alkynyl-nitrotoluene derivative can undergo a subsequent Suzuki coupling at the C-1 position. This allows for the synthesis of tri-substituted nitroaromatic compounds where two different aryl groups have been introduced in a controlled manner.

Furthermore, the nitro group at the C-2 position can be chemically modified. Reduction of the nitro group to an amine provides a handle for a plethora of further synthetic transformations, including diazotization and subsequent Sandmeyer reactions, or amide bond formation. The interplay between the regioselective functionalization of the halogen atoms and the chemical manipulation of the nitro group opens up pathways to a vast chemical space of highly decorated aromatic compounds. These molecules can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties.

Table 2: Sequential Derivatization Strategy

Step Position Reaction Product Type
1 C-4 (Iodo) Sonogashira Coupling 1-Bromo-5-methyl-2-nitro-4-(alkynyl)benzene
2 C-1 (Bromo) Suzuki Coupling 1-(Aryl)-5-methyl-2-nitro-4-(alkynyl)benzene

The strategic and sequential derivatization of this compound underscores its importance as a versatile scaffold for the construction of complex organic molecules. The ability to control the introduction of multiple and diverse functional groups with high regioselectivity makes it an invaluable tool for synthetic chemists.

Applications of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene in Chemical and Materials Science Research

Theoretical and Computational Investigations of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding a molecule's stability, properties, and intrinsic reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations can accurately predict a range of molecular properties. For a molecule like 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms.

From this optimized structure, various molecular properties can be calculated, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, DFT can elucidate the degree of steric hindrance caused by the substituents, which may force the nitro group to twist out of the plane of the benzene (B151609) ring.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure. Studies on similar molecules, such as 1,2,3-trichloro-4-nitrobenzene, have shown that DFT calculations, when scaled, provide excellent agreement with experimental vibrational frequencies. globalresearchonline.net

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on halogen-substituted 2-nitrotoluenes have utilized DFT to explore these frontier orbitals. uou.ac.in

Interactive Data Table: Example of DFT-Calculated Molecular Properties (Note: The following table is a hypothetical representation of data that would be generated from a DFT study. No specific data exists for this compound in the searched literature.)

PropertyCalculated ValueUnit
C-Br Bond LengthData Not AvailableÅngström (Å)
C-I Bond LengthData Not AvailableÅngström (Å)
C-N Bond LengthData Not AvailableÅngström (Å)
O-N-O Bond AngleData Not AvailableDegrees (°)
HOMO EnergyData Not AvailableElectron Volts (eV)
LUMO EnergyData Not AvailableElectron Volts (eV)
HOMO-LUMO GapData Not AvailableElectron Volts (eV)

Analysis of Electrostatic Potential Surfaces for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visualization that maps the electrostatic potential onto the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species.

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro group.

Regions of Positive Potential (Blue): These areas are electron-poor and are susceptible to nucleophilic attack.

Regions of Neutral Potential (Green): These areas are non-polar.

By analyzing the MEP surface, chemists can predict the most likely sites for chemical reactions, providing insight into the molecule's reactivity without needing to simulate the entire reaction pathway.

Computational Prediction of Regioselectivity and Reaction Pathways

For an aromatic ring with multiple different substituents, predicting the position of an incoming chemical group (regioselectivity) is a significant challenge. Computational methods can model potential reaction pathways and their associated energies to make these predictions.

Calculation of Activation Energies for Competing Reactions

When this compound undergoes a reaction, such as an electrophilic aromatic substitution, the incoming electrophile can attack several different positions on the ring. Each possible reaction pathway will have a transition state with a specific activation energy (the energy barrier that must be overcome for the reaction to proceed).

By calculating the activation energies for all competing pathways, the most favorable reaction can be identified—it will be the one with the lowest activation energy. wuxiapptec.com This method provides a quantitative prediction of the major product of a reaction. nih.gov

Modeling of Substituent Directing Effects

The substituents on the benzene ring (bromo, iodo, methyl, and nitro groups) exert electronic and steric effects that influence where new substituents will add.

Nitro Group (-NO₂): A strong electron-withdrawing group and a deactivator, directing incoming electrophiles to the meta position relative to itself.

Bromo (-Br) and Iodo (-I) Groups: These halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing due to their electron-donating resonance effect.

Methyl Group (-CH₃): An electron-donating group that activates the ring and is ortho, para-directing.

Computational models can quantify these effects by analyzing the charge distribution in the molecule and the stability of the reaction intermediates (sigma complexes) for attack at each possible position. Methods like the RegioSQM have been developed to rapidly predict regioselectivity by calculating the proton affinity at different sites on the aromatic ring. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time.

An MD simulation of this compound would involve placing one or more molecules in a simulation box and calculating the forces between atoms using classical mechanics (force fields). This allows for the exploration of:

Conformational Analysis: Although the benzene ring is rigid, the substituents, particularly the nitro group, can rotate. MD simulations can explore the rotational barriers and preferred orientations of these groups.

Intermolecular Interactions: In a liquid or solid state, molecules will interact with each other through non-covalent forces (e.g., van der Waals forces, dipole-dipole interactions). MD can simulate how these molecules pack together and interact, which is crucial for predicting properties like boiling point and solubility. Studies on benzene and its derivatives have used MD to understand these intermolecular forces and their effect on the properties of the bulk material. koreascience.krkummerlaender.eu

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, this technique would provide unequivocal evidence of its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the benzene (B151609) ring.

Analysis of Dihedral Angles between the Nitro Group and the Phenyl Ring

A key structural parameter in nitrobenzene (B124822) derivatives is the dihedral angle between the plane of the nitro group (O-N-O) and the plane of the phenyl ring. This angle is influenced by the steric hindrance imposed by adjacent substituents. Given the presence of a bromine atom ortho to the nitro group in this compound, a significant twist would be expected. For comparison, in the related compound 1-Bromo-4-methyl-2-nitrobenzene, a dihedral angle of 14.9(11)° has been reported. The larger size of the iodine atom in the title compound would likely lead to a different dihedral angle, which could be precisely determined through crystallographic analysis.

Methodological Standards for Crystallographic Data Reporting (e.g., CIF, SHELXL Refinement, ORTEP Diagrams)

The results of a crystallographic study would be reported according to the standards set by the International Union of Crystallography (IUCr). This includes the generation of a Crystallographic Information File (CIF), which contains all the experimental and structural data. The structure would be solved and refined using software such as SHELXL. The final molecular structure is typically visualized using an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram, which depicts the atoms as ellipsoids representing their thermal motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns confirming the substitution pattern of the benzene ring. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which is calculated to be approximately 341.8548 g/mol for the most abundant isotopes. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and iodine. Furthermore, analysis of the fragmentation pattern could provide insights into the molecule's structure and the relative stability of its constituent parts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), C-H stretching of the aromatic ring and methyl group, and vibrations associated with the C-Br and C-I bonds. These data would serve to confirm the presence of the functional groups and could also provide information about the molecule's conformation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-4-iodo-5-methyl-2-nitrobenzene, and how do substituent directing effects influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a toluene derivative. Bromine and iodine are introduced via electrophilic aromatic substitution (EAS), leveraging the methyl group’s ortho/para-directing effect. For example, bromination of 5-methyltoluene may precede iodination, followed by nitration at the meta position relative to the methyl group due to steric and electronic effects.
  • Key Considerations :
  • Use Lewis acids (e.g., FeBr₃ for bromination) to enhance electrophilicity.
  • Monitor reaction temperatures to avoid over-halogenation.
  • Confirm regiochemistry via ¹H NMR (e.g., coupling constants for nitro group positioning) .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Methodological Answer : Recrystallization in a polar aprotic solvent (e.g., DCM/hexane mixtures) is effective due to the compound’s moderate solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves co-eluting halogenated byproducts.
  • Validation Techniques :
  • GC-MS to detect low-abundance impurities.
  • Elemental Analysis (C, H, N) to confirm stoichiometry.
  • X-ray crystallography (if single crystals are obtained) for structural confirmation .

Q. Which spectral techniques are most effective for characterizing this compound, and how are key peaks assigned?

  • Methodological Answer :
  • ¹H NMR : The methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) exhibit splitting patterns influenced by adjacent substituents.
  • ¹³C NMR : Iodo and bromo substituents deshield adjacent carbons (δ > 120 ppm).
  • IR : Nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm successful nitration.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₇H₅BrINO₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS refines heavy-atom positions (Br, I). Challenges include:
  • Absorption correction : Address X-ray attenuation by heavy atoms using multi-scan methods.
  • Disorder modeling : Resolve overlapping electron density for nitro groups.
  • Example: A similar bromo-iodo compound (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene ) showed C–I and C–Br bond lengths of ~2.09 Å and ~1.90 Å, respectively .

Q. What strategies mitigate competing reactivity during functionalization of this compound (e.g., cross-coupling or nitro reduction)?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Protect the nitro group (e.g., Boc protection) to prevent reduction. Use Pd(PPh₃)₄ catalyst and aryl boronic acids.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl selectively reduces nitro to amine.
  • Challenges : Iodine’s lability under strong bases; use mild conditions (e.g., THF at 0°C) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., dipole moments or reaction yields)?

  • Methodological Answer :
  • Triangulation : Compare DFT-calculated dipole moments (e.g., Gaussian09) with experimental values from dielectric constant measurements.
  • Error Analysis : Re-examine solvent effects (implicit vs. explicit solvation models).
  • Case Study : A nitro-substituted benzene derivative showed a 15% deviation in dipole moment due to solvent polarity .

Q. What thermodynamic or kinetic factors explain this compound’s stability under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (~200°C) indicate thermal stability.
  • DFT Calculations : Assess steric strain from the methyl group’s proximity to bulky substituents.
  • Comparative Data : Analogues like 1-bromo-4-nitrobenzene decompose at ~180°C, suggesting iodine enhances stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.